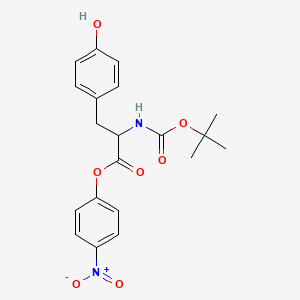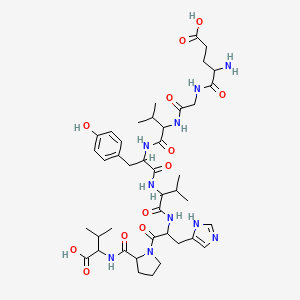
N-Boc-L-tyrosine 4-Nitrophenyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is widely used in peptide synthesis and various biochemical applications due to its protective group, which helps in preventing unwanted side reactions during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BOC-TYR-ONP typically involves the protection of the amino group of tyrosine with a tert-butyloxycarbonyl (BOC) group. The process begins with the reaction of tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction forms BOC-tyrosine, which is then reacted with p-nitrophenyl chloroformate to yield BOC-TYR-ONP .
Industrial Production Methods
Industrial production of BOC-TYR-ONP follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
BOC-TYR-ONP undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in BOC-TYR-ONP can be hydrolyzed under acidic or basic conditions to yield BOC-tyrosine and p-nitrophenol.
Deprotection: The BOC group can be removed using strong acids such as trifluoroacetic acid, resulting in the formation of free tyrosine.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Commonly achieved using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Hydrolysis: BOC-tyrosine and p-nitrophenol.
Deprotection: Free tyrosine.
Wissenschaftliche Forschungsanwendungen
BOC-TYR-ONP is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Enzyme Studies: Employed in studying enzyme kinetics and mechanisms, particularly those involving esterases and proteases.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Used in the functionalization and conjugation of proteins and peptides for various biomedical applications.
Wirkmechanismus
The mechanism of action of BOC-TYR-ONP primarily involves its role as a protected amino acid derivative. The BOC group protects the amino group of tyrosine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free tyrosine can participate in various biochemical reactions, including enzyme catalysis and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
BOC-TYR-ONP is unique due to its specific protective group and ester functionality. Similar compounds include:
BOC-tyrosine: Lacks the p-nitrophenyl ester group and is used primarily as a protected amino acid in peptide synthesis.
Fmoc-tyrosine: Another protected form of tyrosine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of BOC.
Z-tyrosine: Uses the benzyloxycarbonyl (Z) group for protection.
These compounds differ in their protective groups and specific applications in peptide synthesis and biochemical research.
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7/c1-20(2,3)29-19(25)21-17(12-13-4-8-15(23)9-5-13)18(24)28-16-10-6-14(7-11-16)22(26)27/h4-11,17,23H,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBKZMYOTFMWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[6-(Methoxymethyl)pyridin-3-yl]-4-[1-(oxan-4-yl)ethylamino]quinoline-3-carboxamide](/img/structure/B13382909.png)

![N-[6,7-dimethyl-4-oxo-5-(1-pentylpyridin-1-ium-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13382926.png)
![4,4,4-trifluoro-N-[1-[[5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B13382936.png)
![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid](/img/structure/B13382942.png)

![13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13382948.png)


![1-[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropyl]-2-(2-methyl-3-phenylphenyl)ethanone](/img/structure/B13382971.png)
![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-1-ium chloride](/img/structure/B13382974.png)
![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13382977.png)
![3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B13382986.png)

